molecular formula C15H11FN2OS2 B2889549 N-(benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)thio)acetamide CAS No. 899732-71-9

N-(benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2889549
CAS No.: 899732-71-9
M. Wt: 318.38
InChI Key: FSAMRMGTKNOSGI-UHFFFAOYSA-N
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Description

N-(Benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)thio)acetamide (CAS 899732-71-9) is a high-purity chemical compound with the molecular formula C15H11FN2OS2 and a molecular weight of 318.40 . It is supplied for research purposes as part of the benzothiazole class of heterocyclic compounds, which are recognized in scientific literature as a versatile and privileged scaffold in medicinal chemistry due to their diverse pharmacological profiles . Benzothiazole derivatives are frequently investigated for a range of biological activities, including potential antimicrobial, anticancer, anticonvulsant, and anti-diabetic properties, making them a significant template for the development of new experimental therapeutics . The specific research applications and mechanism of action for this particular acetamide derivative are areas for ongoing investigation, offering researchers an opportunity to explore its potential in various biological assays and drug discovery programs. This product is intended for research and development use only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS2/c16-10-1-4-12(5-2-10)20-8-15(19)18-11-3-6-13-14(7-11)21-9-17-13/h1-7,9H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAMRMGTKNOSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC(=O)NC2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)thio)acetamide typically involves the reaction of benzo[d]thiazole with 4-fluorophenylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

N-(benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituent Purity (%) Melting Point (°C) Reference
Target Compound Benzo[d]thiazole 4-Fluorophenylthio >95* N/A Inferred
N-(4-bromophenyl)-2-(triazinoindol-3-yl)thioacetamide Triazinoindole 4-Bromophenyl 95 N/A
N-(2-chloropyridin-4-yl)benzamide-thiazole Benzo[d]thiazole 2-Chloropyridinyl 90 177.9–180.8

Biological Activity

N-(benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and relevant research findings.

1. Chemical Structure and Synthesis

The compound belongs to the benzothiazole family, characterized by a benzothiazole core linked to a thioether group. The synthesis typically involves:

  • Starting Materials : Benzothiazole derivatives and 4-fluorophenyl thiol.
  • Methodology : The metal-free reductive coupling of N-tosylhydrazones with benzo[d]thiazole-2-thiols is a common synthetic route. This method emphasizes the importance of optimizing reaction conditions for yield and purity.

This compound exhibits various biological activities through several mechanisms:

  • Enzyme Interaction : It interacts with specific enzymes and receptors, modulating their activity. For instance, benzothiazole derivatives have been shown to inhibit the BRAF and VEGFR-2 enzymes, which are critical in cancer pathways .
  • Cell Cycle Arrest : Some studies indicate that this compound can cause cell cycle arrest in the G2-M and S phases, suggesting its potential as an anticancer agent .

3.1 Anticancer Properties

Research has highlighted significant anticancer properties of related benzothiazole compounds:

  • Cytotoxicity : Compounds similar to this compound have demonstrated IC50 values ranging from 3.58 to 15.36 µM against various cancer cell lines, indicating potent cytotoxic effects .
  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl ring enhances cytotoxic activity, with specific substitutions leading to improved efficacy against cancer cells .

3.2 Antimicrobial Activity

Benzothiazole derivatives have also shown promising antimicrobial activity:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives exhibit MIC values as low as 0.22 µg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, highlighting their potential as antimicrobial agents .

4. Case Studies

Several studies provide insights into the effectiveness of benzothiazole derivatives:

StudyCompoundIC50 (µM)TargetFindings
4f0.071BRAFInhibits BRAF with comparable potency to sorafenib
4f0.194VEGFR-2Similar inhibition pattern as sorafenib
Various<15Cancer Cell LinesSignificant cytotoxicity observed

5. Conclusion

This compound represents a promising compound in drug discovery due to its multifaceted biological activities, particularly in oncology and infectious disease treatment. Ongoing research is vital for fully elucidating its mechanisms and therapeutic potential.

Q & A

Q. What are the critical steps in synthesizing N-(benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)thio)acetamide, and how can reaction conditions be optimized?

The synthesis involves sequential functionalization of the benzothiazole and thioether moieties. Key steps include:

  • Thioether formation : Reaction of 4-fluorothiophenol with a chloroacetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Coupling to benzothiazole : Amide bond formation via carbodiimide-mediated coupling (e.g., EDCl/HOBt) between the thioether intermediate and 6-aminobenzo[d]thiazole .
  • Optimization : Temperature (60–80°C), solvent polarity (DMF or acetonitrile), and catalyst selection (e.g., triethylamine for acid scavenging) significantly impact yield and purity. Reaction progress should be monitored via TLC or HPLC .

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural confirmation : ¹H/¹³C NMR for verifying connectivity of the benzothiazole, thioether, and acetamide groups. The 4-fluorophenyl group shows distinct aromatic splitting and ¹⁹F NMR signals .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) or mass spectrometry (ESI-MS) to detect impurities or byproducts .
  • Crystallography : Single-crystal X-ray diffraction (if crystallizable) resolves stereoelectronic effects, such as planarity of the benzothiazole ring .

Q. What structural features influence its biological activity?

  • The benzothiazole core enables π-π stacking with biological targets, while the 4-fluorophenylthio group enhances lipophilicity and membrane permeability .
  • The thioether linkage provides metabolic stability compared to ethers or esters, though it may oxidize to sulfoxide/sulfone derivatives in vivo .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across structural analogs?

  • Case study : Analogous compounds with nitro or methyl substituents on the benzothiazole ring show varying inhibitory effects on kinase targets. For example:

    SubstituentIC₅₀ (nM)Target
    6-Nitro12 ± 2EGFR
    6-Methyl85 ± 10EGFR
    • Methodological approach : Use molecular docking to correlate substituent electronic effects (e.g., nitro’s electron-withdrawing nature) with binding affinity. Validate via isothermal titration calorimetry (ITC) .

Q. What strategies improve selectivity in target engagement?

  • Functional group tuning : Replace the 4-fluorophenyl group with bulkier substituents (e.g., 3,4-dichlorophenyl) to sterically block off-target interactions .
  • Proteome-wide profiling : Utilize chemical proteomics (e.g., affinity pulldown with biotinylated analogs) to identify unintended targets .

Q. How do reaction conditions influence the oxidation state of the thioether moiety?

  • Controlled oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) at 0°C converts the thioether to sulfoxide, while prolonged exposure at room temperature yields sulfones. Monitor via ¹H NMR (shift of SCH₂ to SOCH₂) .
  • Stability testing : Accelerated degradation studies (40°C/75% RH) reveal sulfoxide formation as a major degradation pathway, requiring inert atmospheres during storage .

Q. What computational methods predict metabolic pathways for this compound?

  • In silico tools : Use Schrödinger’s MetaSite to identify likely CYP450-mediated oxidation sites (e.g., benzothiazole C-2 or thioether sulfur) .
  • Validation : Compare with in vitro microsomal assays (human liver microsomes + NADPH) to quantify metabolite formation .

Methodological Notes

  • Data contradiction analysis : When conflicting bioactivity results arise (e.g., cytotoxicity vs. target-specific inhibition), employ orthogonal assays (e.g., CRISPR gene knockout to confirm on-target effects) .
  • Synthetic scalability : Pilot-scale reactions (>10 g) require solvent recycling (e.g., DMF recovery via distillation) and catalyst immobilization to reduce costs .

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